Cas no 15978-08-2 (D-Fructose,1-(dihydrogen phosphate))

D-Fructose,1-(dihydrogen phosphate) structure
15978-08-2 structure
Product Name:D-Fructose,1-(dihydrogen phosphate)
CAS No:15978-08-2
Molecular Formula:C6H13O9P
Molecular Weight:260.13582
CID:184982
PubChem ID:65246

D-Fructose,1-(dihydrogen phosphate) Properties

Names and Identifiers

    • D-Fructose,1-(dihydrogen phosphate)
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo-hexoxy]phosphonic acid
    • D-arabino-3,4,5,6-Tetrahydroxy-1-phosphonooxy-hexan-2-on
    • D-Fructose 1-phosphoric acid
    • D-Fructose-1-phosphat
    • D-Fructose-1-phosphate
    • FRU1P
    • Fructose 1-phosphate
    • fructose-1-P
    • fructose-6-phosphate
    • O1-phosphono-D-fructose
    • fructose-1-phosphate
    • Q982755
    • CHEBI:18105
    • Fructose, 1-(dihydrogen phosphate)
    • DTXSID20891553
    • keto-D-fructose 1-phosphate
    • beta-D-fructose-1-P
    • UNII-J82727ADC8
    • W-203611
    • (3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl dihydrogen phosphate
    • Fructose, 1-(dihydrogen phosphate), D- (8CI)
    • beta-D-fructose-1-phosphate
    • D-Fructose, 1-(dihydrogen phosphate) (9CI)
    • NS00014573
    • D-fructose 1-(dihydrogen phosphate)
    • SCHEMBL24438
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]dihydrogenphosphate
    • D-Fructose-1-phosphate disodium salt
    • 1-O-phosphono-D-fructose
    • D-Fructose, 1-(dihydrogen phosphate)
    • EINECS 240-113-4
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate
    • Fructose-1-monophosphate
    • starbld0000811
    • D-Fructose 1-phosphate
    • 15978-08-2
    • J82727ADC8
    • InChIKey: ZKLLSNQJRLJIGT-UYFOZJQFSA-N
    • Inchi: InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
    • SMILES: OC[C@H]([C@H]([C@@H](C(COP(=O)(O)O)=O)O)O)O

Computed Properties

  • Exact Mass: 260.03000
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 260.02971899g/mol
  • Heavy Atom Count: 16
  • Complexity: 273
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -4.3
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • LogP: -3.10280
  • PSA: 166.72000

D-Fructose,1-(dihydrogen phosphate) Related Literature

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